molecular formula C7H16ClNO B2363345 Ethyl 3-methylbutanecarboximidate hydrochloride CAS No. 391605-42-8

Ethyl 3-methylbutanecarboximidate hydrochloride

Cat. No. B2363345
Key on ui cas rn: 391605-42-8
M. Wt: 165.66
InChI Key: JFVSYMXTFJYMEZ-UHFFFAOYSA-N
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Patent
US09193719B2

Procedure details

Isovaleronitrile (2.0 g, 24.1 mmol) was dissolved in anhydrous ethanol (48 mL) under an atmosphere of Ar. The solution was cooled to 0° C., saturated with HCl gas, stirred for 6 h, allowed to warm to RT, and stirred for 6 h. The solvent was removed in vacuo to afford ethyl 3-methylbutanimidate hydrochloride (4.0 g, 100%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 12.00 (br s, 1H), 11.09 (br s, 1H), 4.42 (q, J=7.0 Hz, 2H), 2.48-2.47 (m, 2H), 2.02-2.01 (m, 1H), 1.33 (t, J=7.0 Hz, 3H), 0.91 (d, J=6.7 Hz, 6H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:6])[CH2:2][CH:3]([CH3:5])[CH3:4].[ClH:7].[CH2:8]([OH:10])[CH3:9]>>[ClH:7].[CH3:4][CH:3]([CH3:5])[CH2:2][C:1](=[NH:6])[O:10][CH2:8][CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(CC(C)C)#N
Name
Quantity
48 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.CC(CC(OCC)=N)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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